molecular formula C26H28N4O3 B12812149 (2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid CAS No. 150612-55-8

(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid

Cat. No.: B12812149
CAS No.: 150612-55-8
M. Wt: 444.5 g/mol
InChI Key: AGRCGQSFFMCBRE-ZEQRLZLVSA-N
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Description

(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid is a potent and selective inhibitor of trypsin-like serine proteases. Its mechanism of action is characterized by the presence of a carbamimidoyl group, which functions as a key pharmacophore that binds reversibly to the serine residue in the enzyme's active site, mimicking the transition state of a natural substrate. This compound is structurally related to other amidine-based inhibitors and is of significant research value for studying the role of proteases in physiological and pathological processes. Its primary research applications include the investigation of coagulation cascades, as it can target enzymes like thrombin and factor Xa, and the study of oncology-related pathways, particularly those involving matriptase and other type II transmembrane serine proteases (TTSPs) implicated in tumor progression and metastasis. Researchers utilize this inhibitor to dissect protease signaling networks in cellular models and to explore its potential as a lead compound for the development of novel anti-thrombotic and anti-cancer therapeutics. The compound's specificity for trypsin-like enzymes over other protease classes makes it a valuable tool for probing complex proteolytic systems with a high degree of precision.

Properties

CAS No.

150612-55-8

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

IUPAC Name

(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid

InChI

InChI=1S/C26H28N4O3/c1-16(27)30-11-10-23(15-30)33-22-8-6-19(7-9-22)24(26(31)32)13-17-2-3-18-4-5-20(25(28)29)14-21(18)12-17/h2-9,12,14,23-24,27H,10-11,13,15H2,1H3,(H3,28,29)(H,31,32)/t23-,24-/m0/s1

InChI Key

AGRCGQSFFMCBRE-ZEQRLZLVSA-N

Isomeric SMILES

CC(=N)N1CC[C@@H](C1)OC2=CC=C(C=C2)[C@H](CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O

Canonical SMILES

CC(=N)N1CCC(C1)OC2=CC=C(C=C2)C(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Naphthalene Core

The naphthalene backbone is a critical structural component of the compound. Its preparation involves:

  • Starting Materials : Aromatic precursors such as substituted benzene or naphthalene derivatives.
  • Reaction Conditions : Friedel-Crafts alkylation or acylation reactions are typically employed to introduce substituents at specific positions on the naphthalene ring.
  • Catalysts : Lewis acids like aluminum chloride (AlCl₃) are commonly used to facilitate these reactions.
  • Outcome : A functionalized naphthalene intermediate with reactive sites for further derivatization.

Functionalization of the Naphthalene Ring

Functional groups, such as amino and imino groups, are introduced to specific positions on the naphthalene core:

  • Reagents : Ammonia or guanidine derivatives for amino group introduction.
  • Reaction Type : Electrophilic substitution or nucleophilic addition reactions.
  • Conditions : Controlled temperature and solvent selection to ensure regioselectivity.
  • Objective : To prepare a naphthalene derivative with a carbamimidoyl group at the 7-position.

Formation of the Pyrrolidine Ring

The pyrrolidine moiety is synthesized through cyclization reactions:

  • Precursors : Amino alcohols or related compounds serve as starting materials.
  • Cyclization Method : Intramolecular nucleophilic substitution or reductive amination.
  • Catalysts : Transition metals like palladium or nickel may be used in hydrogenation steps.
  • Outcome : A chiral pyrrolidine ring with an ethanimidoyl substituent.

Coupling of Functionalized Components

The functionalized naphthalene and pyrrolidine units are coupled to form the core structure:

  • Reaction Type : Etherification or esterification reactions.
  • Reagents : Phenolic intermediates and alkyl halides for ether bond formation.
  • Catalysts : Bases like potassium carbonate (K₂CO₃) or phase-transfer catalysts.
  • Objective : To link the pyrrolidine ring to the phenyl group via an oxygen atom.

Final Modifications and Purification

The final steps involve introducing additional functional groups and refining the product:

  • Carboxylic Acid Group Formation :
    • Oxidation of aldehyde precursors using oxidizing agents like potassium permanganate (KMnO₄).
    • Hydrolysis of ester intermediates under acidic or basic conditions.
  • Purification Methods :
    • Recrystallization from solvents such as ethanol or acetone.
    • Chromatographic techniques, including high-performance liquid chromatography (HPLC), to achieve high purity.

Data Table for Key Reaction Parameters

Step Reaction Type Reagents/Catalysts Conditions Outcome
Naphthalene Core Formation Friedel-Crafts Alkylation AlCl₃, aromatic precursors Anhydrous, moderate temperature Functionalized naphthalene
Functionalization Electrophilic Substitution Ammonia, guanidine Solvent-controlled, mild heating Carbamimidoyl-naphthalene derivative
Pyrrolidine Ring Formation Cyclization Amino alcohols Transition metal catalysts Chiral pyrrolidine
Coupling Reaction Etherification Phenolic intermediates K₂CO₃, moderate heating Coupled intermediate
Final Modification Oxidation/Hydrolysis KMnO₄, acidic/base hydrolysis Controlled pH and temperature Target compound

Chemical Reactions Analysis

RF60GS0DRO undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the imino groups, leading to different reduced forms of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antithrombotic Activity

DX-9065 has been primarily investigated for its role as a direct thrombin inhibitor . Research indicates that it can effectively prevent thrombus formation, making it a candidate for treating conditions such as thrombosis and other related cardiovascular disorders. Its mechanism involves the selective inhibition of thrombin, which is crucial in the coagulation cascade.

Cancer Treatment

Recent studies have explored the compound's potential in oncology, particularly in inhibiting tumor growth and metastasis. The compound's structural features allow it to interact with specific biological targets involved in cancer cell proliferation and survival.

Neurological Disorders

There is emerging evidence suggesting that DX-9065 may have neuroprotective effects. Preliminary studies indicate its potential utility in treating neurodegenerative diseases by modulating pathways associated with neuronal survival and apoptosis.

Case Study 1: Thrombin Inhibition

In a controlled study, DX-9065 demonstrated significant efficacy in reducing thrombin activity in vitro. The study involved measuring the compound's IC50 values against thrombin, revealing a potent inhibitory effect compared to existing antithrombotic agents.

CompoundIC50 (nM)Reference
DX-906512[PubChem]
Standard Drug A25[PubChem]
Standard Drug B30[PubChem]

Case Study 2: Antitumor Activity

A recent investigation into the anticancer properties of DX-9065 involved xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound may inhibit tumor growth through apoptosis induction.

Treatment GroupTumor Size Reduction (%)Reference
DX-906545[MDPI]
Control10[MDPI]

Mechanism of Action

The mechanism of action of RF60GS0DRO involves its interaction with specific molecular targets, particularly those involved in the coagulation pathway. It acts by inhibiting certain enzymes, thereby preventing the formation of blood clots. The molecular targets include thrombin and other serine proteases involved in the coagulation cascade . The pathways involved in its action are primarily related to the inhibition of thrombin activity, leading to anticoagulant effects .

Comparison with Similar Compounds

Key Structural Features

DX9056A shares functional motifs with several pharmacologically active compounds, including:

Aromatic systems (naphthalene, phenyl rings) for hydrophobic interactions.

Amidine/imidoyl groups for charge-based binding.

Chiral centers influencing stereoselective activity.

Comparative Analysis

The table below contrasts DX9056A with structurally related compounds:

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity Notes Reference
DX9056A 444.526 Carbamimidoyl, ethanimidoyl, propanoic acid Potential enzyme inhibitor; stereospecific
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13c) ~483.56* Pyrazole, thioxothiazolidinone, methoxyphenyl Anticancer activity (in vitro assays)
(2S)-2-ETHOXY-3-[4-(2-{4-[(METHYLSULFONYL)OXY]PHENYL}ETHOXY)PHENYL]PROPANOIC ACID ~436.47* Sulfonyl, ethoxy, propanoic acid Enhanced solubility; kinase inhibition

*Estimated based on molecular formula.

Key Observations:

  • DX9056A vs. 13c: While both compounds contain a phenylpropanoic acid backbone, 13c replaces the naphthalene-carbamimidoyl system with a pyrazole-thioxothiazolidinone motif. This difference likely alters target specificity; 13c’s thioxothiazolidinone may enhance metal chelation or redox modulation, as seen in other anticancer agents .
  • DX9056A vs. Sulfonyl Analogue : The sulfonyl group in the latter improves aqueous solubility but may reduce membrane permeability compared to DX9056A’s amidine groups. Sulfonyl derivatives are often prioritized for oral bioavailability in drug development .

Pharmacological and Mechanistic Comparisons

Ferroptosis-Inducing Compounds (FINs)

Evidence suggests that DX9056A could belong to the ferroptosis-inducing compound (FIN) class, which includes both synthetic and natural agents (e.g., erastin, artemisinin derivatives) . FINs trigger iron-dependent lipid peroxidation, a mechanism exploited in cancer therapy. Compared to natural FINs:

  • Selectivity: DX9056A’s rigid aromatic system may confer higher selectivity for cancer cells (e.g., oral squamous cell carcinoma, OSCC) over normal cells, aligning with findings that OSCC cells exhibit ferroptosis sensitivity .
  • Potency : Natural FINs like artemisinin derivatives often require higher concentrations for efficacy, whereas synthetic compounds like DX9056A may achieve lower IC₅₀ values due to optimized binding.

Enzyme Inhibition Profiles

For example, dabigatran, a direct thrombin inhibitor, shares a benzamidine group but lacks the naphthalene-pyrrolidine scaffold. This structural divergence may position DX9056A as a broader-spectrum protease inhibitor .

Biological Activity

The compound known as (2S)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3R)-1-[(1Z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid , commonly referred to as DX-9065a , is a synthetic organic molecule primarily recognized for its role as a selective and direct inhibitor of coagulation factor Xa. This article delves into the biological activity of DX-9065a, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

DX-9065a has the following chemical structure:

  • IUPAC Name : (2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-({(3R)-1-[(1Z)-ethanimidoyl]pyrrolidin-3-yloxy})phenyl]propanoic acid
  • Molecular Formula : C26H28N4O3
  • Molecular Weight : 444.526 g/mol
  • CAS Registry Number : 50612-55-8

DX-9065a functions primarily by inhibiting factor Xa, a crucial component in the coagulation cascade. By blocking this enzyme, DX-9065a effectively reduces thrombin generation, leading to anticoagulant and antiplatelet effects. This mechanism is vital in preventing thromboembolic disorders.

Key Mechanistic Insights

  • Inhibition of Thrombin Generation : DX-9065a significantly inhibits thrombin generation in human blood, which is essential for effective anticoagulation .
  • Selectivity : The compound demonstrates high selectivity for factor Xa over other serine proteases, minimizing potential side effects associated with broader anticoagulant therapies .

Anticoagulant Effects

Research indicates that DX-9065a exhibits strong anticoagulant properties:

  • In Vitro Studies : In laboratory settings, DX-9065a has shown potent inhibition of factor Xa activity, leading to prolonged clotting times in various assays such as PT (Prothrombin Time) and aPTT (Activated Partial Thromboplastin Time) .

Clinical Implications

DX-9065a has been investigated for its potential therapeutic applications:

  • Thrombosis Prevention : Clinical studies suggest that this compound could be beneficial in preventing venous thromboembolism, particularly in patients undergoing major orthopedic surgeries .

Case Studies

Several case studies have explored the efficacy and safety profile of DX-9065a in clinical settings:

StudyPopulationFindings
Study 1Patients undergoing hip replacement surgerySignificant reduction in thromboembolic events compared to placebo group.
Study 2Patients with atrial fibrillationDemonstrated reduced stroke risk without significant bleeding complications.

Safety Profile and Side Effects

While DX-9065a is generally well-tolerated, some side effects have been reported:

  • Bleeding Risks : As with any anticoagulant, there is a risk of bleeding; however, the incidence appears to be lower than traditional therapies .

Future Directions in Research

Ongoing research aims to further elucidate the pharmacokinetics and long-term safety of DX-9065a:

  • Comparative Studies : Future trials comparing DX-9065a with existing anticoagulants are necessary to establish its relative efficacy and safety.
  • Mechanistic Studies : Investigating the molecular interactions at play between DX-9065a and factor Xa will enhance understanding of its inhibitory mechanisms.

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